
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a phthalazinone derivative that has been synthesized using different methods. Its mechanism of action and biochemical and physiological effects have been studied extensively, making it a promising candidate for further research.
作用机制
The mechanism of action of 2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide is not fully understood. However, it has been suggested that it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been suggested that it may induce apoptosis in cancer cells by activating caspases and increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. Additionally, it has been found to exhibit a high binding affinity for metal ions, making it a potential fluorescent probe for their detection.
实验室实验的优点和局限性
One of the main advantages of 2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide is its potential applications in various fields, including antibacterial, antifungal, and antitumor activities. Additionally, its fluorescent properties make it a potential probe for the detection of metal ions. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research on 2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the study of its potential applications in photodynamic therapy and as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
合成方法
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide has been synthesized using various methods. One of the most common methods involves the reaction of phthalic anhydride and ethyl diethylmalonate in the presence of a base, followed by cyclization using hydrazine hydrate. Another method involves the reaction of phthalic anhydride and diethylacetamide in the presence of a catalyst, followed by cyclization using hydrazine hydrate. The yield and purity of the compound depend on the synthesis method used.
科学研究应用
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-16(4-2)12(18)9-17-14(20)11-8-6-5-7-10(11)13(19)15-17/h5-8H,3-4,9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIMKLGKXZKBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)
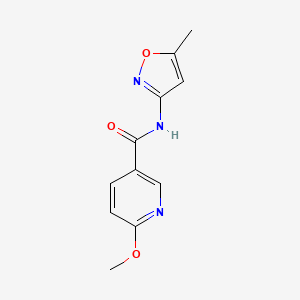

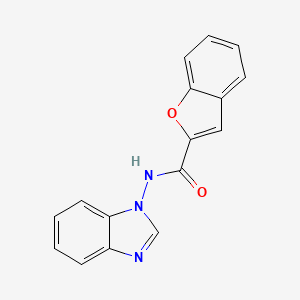
![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)
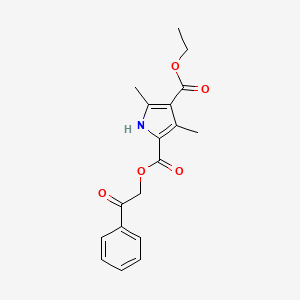
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)
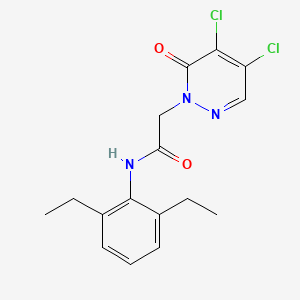
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)
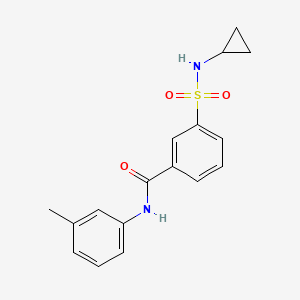
![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)

